5-Methyl-2(5H)-furanone 5-Methyl-2(5H)-furanone 5-Methyl-2(3H)-furanone, also known as alpha, beta-angelica lactone or b-angelicalacton, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Methyl-2(3H)-furanone exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-methyl-2(3H)-furanone is primarily located in the cytoplasm. 5-Methyl-2(3H)-furanone can be biosynthesized from but-2-en-4-olide. 5-Methyl-2(3H)-furanone has a sweet, coumarin, and nutty taste.
Beta-angelica lactone is an angelica lactone and a butenolide. It derives from a but-2-en-4-olide. It is a tautomer of an alpha-angelica lactone.
Brand Name: Vulcanchem
CAS No.: 591-11-7
VCID: VC20758329
InChI: InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
SMILES: CC1C=CC(=O)O1
Molecular Formula: C5H6O2
Molecular Weight: 98.1 g/mol

5-Methyl-2(5H)-furanone

CAS No.: 591-11-7

Main Products

Cat. No.: VC20758329

Molecular Formula: C5H6O2

Molecular Weight: 98.1 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Methyl-2(5H)-furanone - 591-11-7

Description 5-Methyl-2(3H)-furanone, also known as alpha, beta-angelica lactone or b-angelicalacton, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Methyl-2(3H)-furanone exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-methyl-2(3H)-furanone is primarily located in the cytoplasm. 5-Methyl-2(3H)-furanone can be biosynthesized from but-2-en-4-olide. 5-Methyl-2(3H)-furanone has a sweet, coumarin, and nutty taste.
Beta-angelica lactone is an angelica lactone and a butenolide. It derives from a but-2-en-4-olide. It is a tautomer of an alpha-angelica lactone.
CAS No. 591-11-7
Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
IUPAC Name 2-methyl-2H-furan-5-one
Standard InChI InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Standard InChI Key BGLUXFNVVSVEET-UHFFFAOYSA-N
SMILES CC1C=CC(=O)O1
Canonical SMILES CC1C=CC(=O)O1
Melting Point Mp 18 °
18°C

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